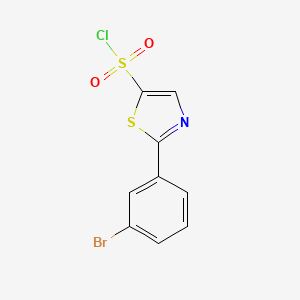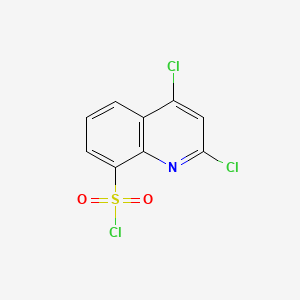
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1638768-77-0 . It has a molecular weight of 214.31 . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.31 . It is a colorless to yellow liquid at room temperature .Mechanism of Action
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride acts as a nucleophilic reagent, which is capable of reacting with a variety of electrophiles such as alkyl halides, aldehydes, and ketones. It can also act as a proton donor, which is important for the formation of peptide bonds and other types of covalent bonds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates, which could potentially be used to treat various diseases. It has also been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also stable and has a wide range of applications in both scientific research and industry. However, it can be toxic and can cause skin and eye irritation. It is also a strong acid and should be handled with care.
Future Directions
Future research on tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride could focus on its potential use as a drug for the treatment of various diseases. It could also be studied for its potential use as a catalyst for the synthesis of polymers and other molecules. Additionally, further research could be done to determine the biochemical and physiological effects of this compound on various organisms. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound.
Synthesis Methods
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride can be synthesized through a condensation reaction between this compound isocyanate and 2-aminoazetidine-1-carboxylic acid. This reaction is catalyzed by dimethylformamide and the product is isolated by recrystallization from a mixture of ethanol and ether. The overall yield is around 70%.
Scientific Research Applications
Tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate hydrochloride is used in a variety of scientific research applications, such as in the synthesis of heterocyclic compounds, as a reagent for the synthesis of peptides and proteins, and as a catalyst for the preparation of polymers. It is also used in the synthesis of pharmaceuticals and other biologically active compounds, such as antibiotics, antivirals, and anti-inflammatory agents.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl 3-(2-aminopropan-2-yl)azetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-6-8(7-13)11(4,5)12;/h8H,6-7,12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMJQKZTPDLMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-butyl 8-methyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B6611241.png)
![1-{2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6611249.png)
![(5-bromo-2-methoxyphenyl)(imino)[(oxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B6611262.png)


![[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride](/img/structure/B6611298.png)






